Cas no 19889-95-3 ((1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol)

(1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol structure
19889-95-3 structure
Product Name:(1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
CAS No:19889-95-3
MF:C10H18O
MW:154.249323368073
CID:149925
PubChem ID:88296
Update Time:2024-02-28

(1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.1]heptan-3-ol,2,6,6-trimethyl-, (1R,2S,3R,5S)-
    • (1S,3R,4S,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
    • [1R-(1alpha,2alpha,3alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
    • (1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
    • Campheol
    • Einecs 243-404-4
    • (1R,5α)-2α,6,6-Trimethylbicyclo[3.1.1]heptan-3α-ol
    • (1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
    • (1R,5alpha)-2alpha,6,6-Trimethylbicyclo[3.1.1]heptan-3alpha-ol
    • Inchi: 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1
    • InChI Key: REPVLJRCJUVQFA-RBXMUDONSA-N
    • SMILES: O[C@@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C

Computed Properties

  • Exact Mass: 154.136
  • Monoisotopic Mass: 154.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.6

Experimental Properties

  • Density: 0.96
  • Boiling Point: 217°Cat760mmHg
  • Flash Point: 84.4°C
  • Refractive Index: 1.484
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